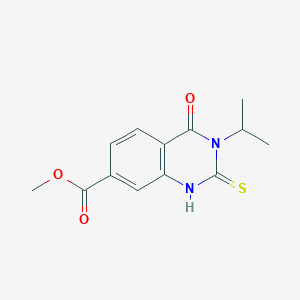![molecular formula C24H32FN3OS B6486266 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide CAS No. 863017-39-4](/img/structure/B6486266.png)
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H32FN3OS and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide is 429.22501199 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide, also known as N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide:
Neuropharmacology
This compound has shown potential in neuropharmacology, particularly as a serotonin receptor modulator . Its structure, featuring a piperazine ring, is indicative of its ability to interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions . Research in this area focuses on its potential use in treating disorders such as depression, anxiety, and schizophrenia.
Cancer Research
In cancer research, this compound is being investigated for its anti-proliferative properties . The presence of the fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity. Studies are exploring its ability to inhibit the growth of cancer cells, making it a candidate for developing new anticancer drugs .
Cardiovascular Pharmacology
The compound’s interaction with various receptors also makes it a subject of interest in cardiovascular pharmacology. It is being studied for its potential to modulate cardiovascular functions , including heart rate and blood pressure regulation. This could lead to new treatments for hypertension and other cardiovascular diseases .
Psychiatric Disorders
Given its structural similarity to other psychoactive compounds, this molecule is being researched for its potential in treating psychiatric disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors suggests it could be effective in managing conditions like bipolar disorder and obsessive-compulsive disorder (OCD) .
Drug Delivery Systems
Finally, this compound is being studied for its potential use in drug delivery systems. Its ability to interact with biological membranes and receptors makes it a candidate for targeted drug delivery, improving the efficacy and reducing the side effects of various treatments.
NIST Chemistry WebBook Frontiers in Pharmacology MilliporeSigma NIST Chemistry WebBook : Frontiers in Pharmacology : MilliporeSigma : NIST Chemistry WebBook : Frontiers in Pharmacology
properties
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3OS/c1-18(26-24(29)19-6-3-2-4-7-19)23(22-8-5-17-30-22)28-15-13-27(14-16-28)21-11-9-20(25)10-12-21/h5,8-12,17-19,23H,2-4,6-7,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDAXBSSWSYASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6486183.png)
![1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486189.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B6486197.png)
![2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6486203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B6486209.png)
![3,4,5-trimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6486219.png)

![2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B6486232.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486238.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B6486251.png)
![3,4-dimethyl-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B6486258.png)
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide](/img/structure/B6486273.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide](/img/structure/B6486277.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B6486290.png)